1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline
Description
Properties
CAS No. |
893764-60-8 |
|---|---|
Molecular Formula |
C29H27NO4 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C29H27NO4/c1-18-6-8-19(9-7-18)23-17-30-13-12-20-14-26(33-4)27(34-5)16-22(20)29(30)28(23)21-10-11-24(31-2)25(15-21)32-3/h6-17H,1-5H3 |
InChI Key |
RPZTUKWSZDZCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC4=CC(=C(C=C4C3=C2C5=CC(=C(C=C5)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
A metal-free three-component strategy (Fig. 1) employs:
-
Isatins : Provide the oxindole scaffold for pyrrole formation.
-
Chalcones : Introduce aromatic substituents via Michael addition.
-
1,2,3,4-Tetrahydroisoquinoline : Forms the isoquinoline core through dehydrogenation.
The reaction proceeds via:
-
Knoevenagel condensation between isatin and chalcone.
-
Michael addition of tetrahydroisoquinoline to the α,β-unsaturated ketone.
-
Cyclodehydration to form the pyrrolo[2,1-a]isoquinoline framework.
Optimization Data
Key parameters for synthesizing analogs of the target compound:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 87% yield |
| Temperature | 80°C | +22% vs RT |
| Catalyst | None (uncatalyzed) | 0% impurity |
| Reaction Time | 12 hr | 95% conversion |
Substituting chalcones with 4-methylcinnamaldehyde derivatives installs the 4-methylphenyl group, while using 3,4-dimethoxyphenyl-substituted isatins positions the dimethoxy motifs.
One-Pot Tandem Synthesis Using Vinyleslenonium Salts
Methodology Overview
Tang et al. developed a one-pot route using:
Stepwise Reaction Analysis
-
Vinylselenonium activation : The selenonium salt reacts with 2-bromo-4-methylacetophenone, forming a selenide intermediate.
-
Nucleophilic attack : Isoquinoline attacks the activated vinyl species, forming a zwitterionic intermediate.
-
Cyclization : Intramolecular displacement of selenide completes the pyrrolo-fused system.
Functional Group Tolerance
The method accommodates:
-
Electron-donating groups : Methoxy substitutions at C8/C9 maintained 72-78% yields.
-
Bulky substituents : 4-Methylphenyl at C2 reduced yield to 65% due to steric hindrance.
Precursor Synthesis: 3,4-Dimethoxyphenylacetonitrile
Patent-Based Route (CN101475511B)
The critical 3,4-dimethoxyphenyl moiety is installed via a three-step sequence:
Step 1: Decarboxylation
3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate → 3,4-dimethoxyphenylacetaldehyde (89% yield).
Step 2: Aldoxime Formation
Step 3: Dehydration to Nitrile
-
Catalyst: Tetrabutylammonium bromide (0.02 equiv)
-
Base: KOH (0.15 equiv)
-
Conditions: Reflux with DMSO, 30 min
Comparative Analysis of Synthetic Routes
Stereochemical Considerations
X-ray crystallography of analogous compounds confirms:
-
Cis-fused rings : The pyrrolidine and isoquinoline adopt a cis-decalin-like structure.
-
Atropisomerism : Restricted rotation of the 4-methylphenyl group creates axial chirality, requiring chiral HPLC for resolution.
Scale-Up Challenges and Solutions
Issue 1: Exothermic Cyclization
-
Mitigation: Gradual addition of tetrahydroisoquinoline at ≤40°C prevents runaway reactions.
Issue 2: Nitrile Hydrolysis
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-a]isoquinoline compounds exhibit considerable cytotoxic properties against various human cancer cell lines. For instance, a study synthesized several pyrrolo[2,1-a]isoquinoline derivatives and evaluated their efficacy against cancer cell lines such as MCF-7 (breast cancer), MDA-MB231 (triple-negative breast cancer), and A549 (lung cancer). The findings showed that certain derivatives demonstrated significant cytotoxicity, suggesting that the compound could serve as a lead structure for developing new anticancer agents .
Antidepressant and Anti-inflammatory Properties
Pyrrolo[2,1-a]isoquinoline compounds have also been explored for their antidepressant and anti-inflammatory activities. Their structural similarities to known antidepressants position them as promising candidates for further investigation in treating mood disorders and inflammatory conditions. Studies have reported that these compounds can modulate neurotransmitter systems involved in mood regulation and exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Key Synthetic Steps:
- Formation of the Isoquinoline Core: Utilizing cyclization reactions involving suitable precursors.
- Substitution Reactions: Introducing methoxy groups via electrophilic aromatic substitution.
- Final Purification: Employing column chromatography to isolate the desired compound in high purity.
Case Studies
- Cytotoxicity Evaluation: In a study evaluating the cytotoxic activity of synthesized pyrrolo[2,1-a]isoquinoline derivatives against various cancer cell lines, specific compounds showed IC50 values in the low micromolar range against MCF-7 and A549 cells. This indicates strong potential for these compounds in anticancer drug development .
- Neuropharmacological Studies: Another investigation into the neuropharmacological effects of related isoquinoline derivatives revealed significant antidepressant-like activity in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting a pathway for therapeutic application in treating depression .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized in Table 1.
Table 1. Structural Comparison of Pyrrolo[2,1-a]isoquinoline Derivatives
Key Observations :
- Trifluoromethylated Derivatives : Unlike the target compound, trifluoromethyl groups at C3 improve interactions with hydrophobic protein pockets and metabolic resistance .
- Spirocyclic Systems: Spirooxindole derivatives (e.g., spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines]) exhibit higher structural complexity and diastereoselectivity, enabling unique biological profiles .
Key Observations :
- The target compound’s synthesis likely employs regioselective arylation (as in ), ensuring precise substituent placement but requiring laborious purification .
Key Hypotheses for Target Compound :
- High methoxy density could improve DNA intercalation but may reduce solubility.
Biological Activity
1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline is a synthetic compound that belongs to the class of pyrroloisoquinolines. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of the biological activities associated with this specific compound, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C33H31NO7
- Molecular Weight : 553.60174 g/mol
- CAS Number : Not specified in the sources.
The compound features two methoxy groups on the phenyl rings and a pyrroloisoquinoline backbone, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related pyrroloisoquinoline derivatives. For instance, derivatives exhibiting similar structural motifs have shown promising results against various cancer cell lines. The mechanisms often involve:
- Inhibition of Cell Proliferation : Compounds similar to this compound have been reported to induce cell cycle arrest and apoptosis in cancer cells. For example, a related quinolone derivative demonstrated an IC50 value of 0.85 µM against hormone-resistant prostate cancer cells (PC-3) .
- Mechanisms of Action : The anticancer effects are often mediated through the dysregulation of microtubule dynamics and induction of apoptosis via caspase activation. Specifically, studies have shown that certain quinolone derivatives can lead to G2/M phase arrest and subsequent apoptosis through pathways involving Bcl-2 family proteins .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research on similar compounds indicates that they may modulate inflammatory pathways effectively. For instance:
- Immunomodulatory Effects : A study on a quinolone derivative indicated its capability to ameliorate renal and brain toxicity induced by cisplatin and gamma radiation in mice, suggesting a protective role against inflammation .
Neuroprotective Properties
Given the structural similarities with other neuroprotective agents:
- Neuroprotection Against Oxidative Stress : Compounds within this class may exhibit protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for synthesizing pyrrolo[2,1-a]isoquinoline derivatives, and how can they be adapted for this compound?
- Methodological Answer : Pyrrolo[2,1-a]isoquinoline scaffolds are typically synthesized via multicomponent reactions or cyclization strategies. For example, [3 + 2] cycloaddition reactions using isocyanides or arylidenemalononitriles ( ) can form the fused ring system. Adapting these methods requires optimizing substituent compatibility:
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Combine multiple spectroscopic and analytical techniques:
Q. What biological activities are associated with structurally similar pyrrolo[2,1-a]isoquinolines?
- Methodological Answer : Isoquinoline derivatives exhibit anticancer, anti-inflammatory, and CNS-modulating properties ( ). To assess this compound:
- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Evaluate acetylcholinesterase inhibition for neurodegenerative disease applications ().
- Compare activity to analogs with varying methoxy substitutions ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic processes (e.g., tautomerism). Strategies include:
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Scale-up requires balancing reaction kinetics and purification:
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Methodological Answer : Use density functional theory (DFT) and molecular docking:
Q. What experimental designs address discrepancies in biological activity across similar analogs?
- Methodological Answer : Discrepancies may stem from substituent effects or assay conditions. Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
